molecular formula C21H17ClN6O2S B2901716 N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 587014-28-6

N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2901716
CAS RN: 587014-28-6
M. Wt: 452.92
InChI Key: GMWMGZPCJCTFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17ClN6O2S and its molecular weight is 452.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines have been extensively studied for their anticancer properties. The presence of a pyrazolopyrimidine core in the compound suggests it may exhibit pharmacological potential as an antitumor agent. Research indicates that derivatives of pyrazolopyrimidine demonstrate activity against renal cancer cell lines, suggesting that this compound could be explored for its efficacy in treating kidney cancer .

Protein Kinase Inhibition

The compound’s structural similarity to known protein kinase inhibitors implies that it could serve as a selective inhibitor for certain kinases. Protein kinase B (Akt) is a key player in cell proliferation and survival, and its inhibition is a promising strategy for cancer therapy. Given the compound’s structure, it could be investigated for its ability to inhibit Akt, potentially halting the growth of tumor cells .

Antiviral Applications

Compounds with a pyrazolopyrimidine moiety have been reported to encompass pharmacological potential as antiviral agents. This suggests that the compound could be valuable in the synthesis of new antiviral medications, particularly against viruses that are susceptible to this class of molecules .

Antimicrobial Properties

Research has shown that pyrazolopyrimidine derivatives can have antimicrobial effects. This compound could be studied for its effectiveness against a range of microbial infections, potentially leading to the development of new antibiotics .

Neuroprotective Effects

Given the compound’s structural features, it may have applications in neuroprotection, particularly in the context of Parkinson’s disease. Pyrazolopyrimidine derivatives have been associated with potential therapeutic effects in neurodegenerative diseases, which makes this compound a candidate for further research in this area .

Biological Signaling Pathways

The compound could be involved in modulating biological signaling pathways due to its structural affinity with molecules that interact with intracellular signaling components. This could have implications in the study of diseases where signaling pathways are deregulated, such as in certain cancers .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O2S/c1-13(29)26-15-4-6-16(7-5-15)27-19(30)11-31-21-18-10-25-28(20(18)23-12-24-21)17-8-2-14(22)3-9-17/h2-10,12H,11H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWMGZPCJCTFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

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